molecular formula C15H20BNO2 B13035655 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B13035655
M. Wt: 257.14 g/mol
InChI Key: DXCKTEVMIMTPDF-UHFFFAOYSA-N
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Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the formation of the boronic ester through a substitution reaction. One common method involves the reaction of 2-methyl-3-bromo-1H-indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl or vinyl halides to form biaryl or alkenyl products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents such as toluene or ethanol.

Major Products

    Oxidation: this compound-3-boronic acid.

    Reduction: this compound-3-alcohol.

    Substitution: Biaryl or alkenyl derivatives depending on the halide used in the reaction.

Scientific Research Applications

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the boronic ester group.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is largely dependent on its reactivity as a boronic ester. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to the presence of the indole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C15H20BNO2

Molecular Weight

257.14 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C15H20BNO2/c1-10-13(11-8-6-7-9-12(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3

InChI Key

DXCKTEVMIMTPDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C

Origin of Product

United States

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